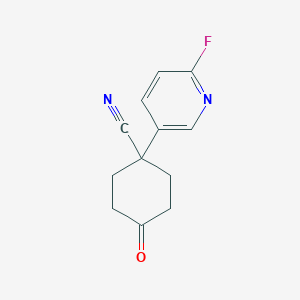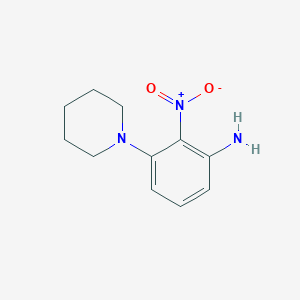
Morpholine, 4-(2-nitroethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-(2-nitroethenyl)- is an organic compound characterized by the presence of a morpholine ring and a nitro group attached to an ethene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Morpholine, 4-(2-nitroethenyl)- can be synthesized through several methods. One common approach involves the reaction of nitroethene with morpholine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of Morpholine, 4-(2-nitroethenyl)- often involves large-scale batch reactions using similar conditions as laboratory synthesis. The process may include additional purification steps such as recrystallization or distillation to obtain a high-purity product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Morpholine, 4-(2-nitroethenyl)- undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives under specific conditions.
Reduction: Reduction of the nitro group can yield amine derivatives, which are useful intermediates in organic synthesis.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, typically under mild conditions.
Major Products:
Oxidation: Nitro derivatives such as nitroso compounds.
Reduction: Amine derivatives.
Substitution: Various substituted morpholinoethenes depending on the nucleophile used.
Applications De Recherche Scientifique
Morpholine, 4-(2-nitroethenyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism by which Morpholine, 4-(2-nitroethenyl)- exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate enzyme activity, gene expression, and other cellular processes .
Comparaison Avec Des Composés Similaires
1-Morpholino-2-nitropropene: Similar structure but with an additional methyl group.
1-Morpholino-2-nitrobutene: Contains a longer carbon chain.
1-Morpholino-2-nitrobenzene: Features an aromatic ring instead of an ethene backbone
Uniqueness: Morpholine, 4-(2-nitroethenyl)- is unique due to its specific combination of a morpholine ring and a nitro group attached to an ethene backbone. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Propriétés
Formule moléculaire |
C6H10N2O3 |
|---|---|
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
4-(2-nitroethenyl)morpholine |
InChI |
InChI=1S/C6H10N2O3/c9-8(10)2-1-7-3-5-11-6-4-7/h1-2H,3-6H2 |
Clé InChI |
RMFYRMWFMLPCQK-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C=C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thiophene, 2-[(4-methylphenyl)methyl]-](/img/structure/B8715719.png)

![N-[4-[2-(1-Acetylpiperidin-4-YL)-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B8715733.png)
![6-(Methylamino)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B8715737.png)


![4-Bromo-2-chloro-1-[(3-methylbut-3-en-1-yl)oxy]benzene](/img/structure/B8715766.png)







